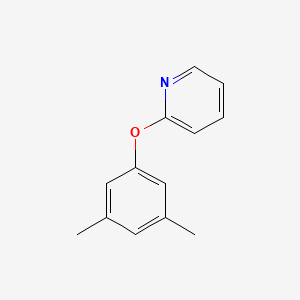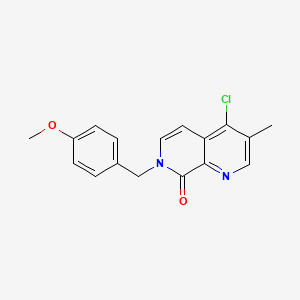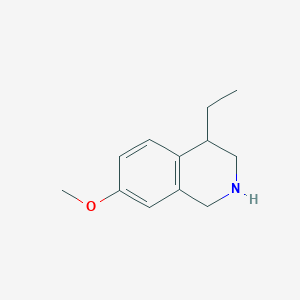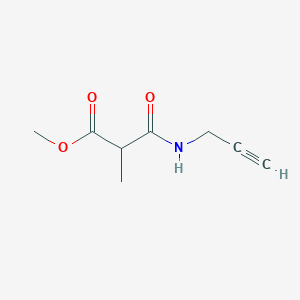
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate is an organic compound with the molecular formula C8H11NO3. It is known for its unique structure, which includes a prop-2-yn-1-ylamino group attached to a propanoate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate typically involves the reaction of an appropriate aldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The prop-2-yn-1-ylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylamino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-oxo-3-(prop-2-yn-1-ylamino)propanoate: A similar compound with a slightly different structure, used in similar applications.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with a prop-2-yn-1-yl group, used in medicinal chemistry.
2-cyanoethyl (6-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)hexyl): A compound with multiple prop-2-yn-1-yloxy groups, used in organic synthesis.
Uniqueness
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
methyl 2-methyl-3-oxo-3-(prop-2-ynylamino)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-4-5-9-7(10)6(2)8(11)12-3/h1,6H,5H2,2-3H3,(H,9,10) |
InChI 键 |
LJPXXKAIOPSZEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC#C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



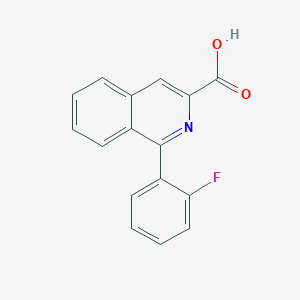


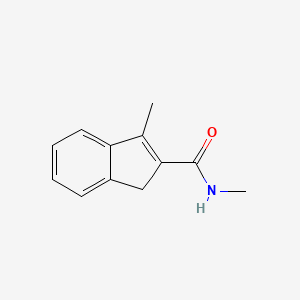


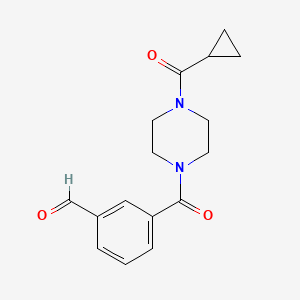
![4-Chloro-7-iodo-2-methyl-thiazolo[4,5-c]pyridine](/img/structure/B8645723.png)

